molecular formula C10H9BrN2O B1266798 3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one CAS No. 1501-41-3

3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one

Cat. No.: B1266798
CAS No.: 1501-41-3
M. Wt: 253.09 g/mol
InChI Key: UADIEAODWPWLFL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one: is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromomethyl group at the third position and a methyl group at the first position of the quinoxalin-2(1H)-one core structure imparts unique chemical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one typically involves the following steps:

    Formation of Quinoxalin-2(1H)-one Core: The quinoxalin-2(1H)-one core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Bromomethylation: The bromomethyl group can be introduced by reacting the methylated quinoxalin-2(1H)-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the quinoxalin-2(1H)-one core can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as azides, thiols, and ethers can be formed.

    Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.

    Reduction Products: Dihydroquinoxaline derivatives resulting from the reduction of the quinoxalin-2(1H)-one core.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one serves as a versatile intermediate for the preparation of various quinoxaline derivatives. Its reactivity towards nucleophiles makes it a valuable building block for constructing complex molecular architectures.

Biology

The compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules and inhibit specific enzymes or receptors makes it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound derivatives have been explored as potential therapeutic agents for the treatment of various diseases. Their pharmacological activities are attributed to their interactions with specific molecular targets in the body.

Industry

In the industrial sector, the compound can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with specific properties. Its applications in the production of dyes, pigments, and polymers are also of interest.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one and its derivatives involves their interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoxalin-2(1H)-one core can interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-methylquinoxalin-2(1H)-one: Similar structure with a chloromethyl group instead of a bromomethyl group.

    3-(Hydroxymethyl)-1-methylquinoxalin-2(1H)-one: Contains a hydroxymethyl group instead of a bromomethyl group.

    3-(Aminomethyl)-1-methylquinoxalin-2(1H)-one: Features an aminomethyl group in place of the bromomethyl group.

Uniqueness

The presence of the bromomethyl group in 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one imparts unique reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Properties

IUPAC Name

3-(bromomethyl)-1-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-13-9-5-3-2-4-7(9)12-8(6-11)10(13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADIEAODWPWLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933874
Record name 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501-41-3
Record name NSC75193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-bromosuccinimide (3.36 g., 0.0189 mol.) and benzoyl peroxide (0.06 g.) were added to a solution of 1,3-dimethyl-2(1H)-quinoxalinone (3.0 g., 0.017 mol.) in carbon tetrachloride (250 ml.). The mixture was heated at reflux for four hours. Removal of the solvent left a tan solid. Chromatography on silica gel with methylenechloride as the eluent gave a tan solid. Recrystallization from methylene chloride gave light tan needles. (2.33 g., m.p. 192.5°-193.5°. 53%).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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